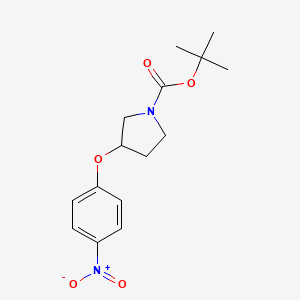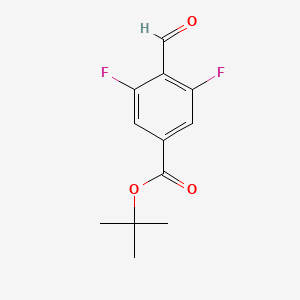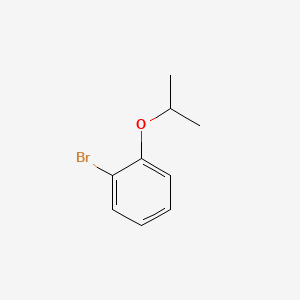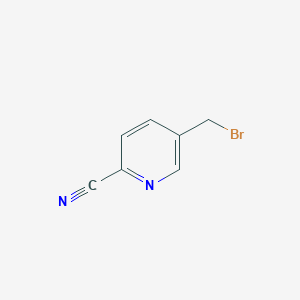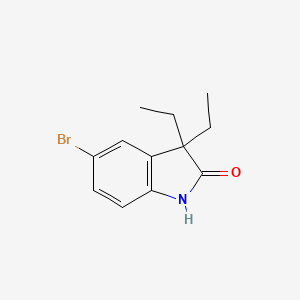
5-ブロモ-3,3-ジエチル-2,3-ジヒドロ-1H-インドール-2-オン
概要
説明
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
作用機序
- The primary targets of this compound are not explicitly mentioned in the literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with these biomolecules are primarily through binding to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to the inhibition or activation of enzymatic pathways, influencing various biochemical processes.
Cellular Effects
The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The modulation of these pathways by 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in cellular behavior, such as increased or decreased cell growth, altered metabolic activity, and changes in cell survival.
Molecular Mechanism
At the molecular level, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives are known to bind to specific receptors, such as nuclear receptors, and modulate their activity . This binding can lead to changes in the transcription of target genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the stability of indole derivatives can vary, with some compounds being more stable than others . The degradation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in its biological activity, with potential long-term effects on cellular function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. The threshold effects and the dose-response relationship of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are critical for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and overall bioavailability. Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.
Subcellular Localization
The subcellular localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can determine its interactions with specific biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 3,3-diethyl-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,3-diethyl-2,3-dihydro-1H-indol-2-one.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indole ring.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
類似化合物との比較
Similar Compounds
- 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
- 5-bromo-1-decylindolin-2-one
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group and the diethyl substitution on the indole ring can lead to distinct properties compared to other indole derivatives .
特性
IUPAC Name |
5-bromo-3,3-diethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWTPUEQGPBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621207 | |
| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-06-0 | |
| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304876-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)
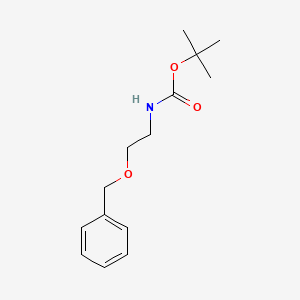

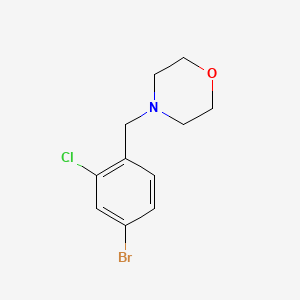
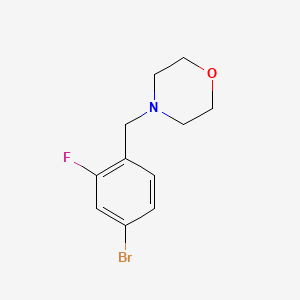
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)
